Synthesis Yield: 3-Bromo vs. 3-Chloro Analog in Parallel Oxidation of Benzyl Alcohol Precursors
In a patented synthesis (US08853215B2), 3-bromo-5-(trifluoromethyl)benzaldehyde was prepared from (3-bromo-5-(trifluoromethyl)phenyl)methanol using an oxidation procedure identical to that described for the 3-chloro analog. The 3-bromo variant was isolated in 85% yield (22.03 g), demonstrating comparable synthetic accessibility to the chloro counterpart .
| Evidence Dimension | Synthesis Yield (Oxidation of Benzyl Alcohol) |
|---|---|
| Target Compound Data | 85% (22.03 g isolated) |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl)benzaldehyde (yield not explicitly disclosed, but reaction conducted under identical conditions per Reference Example 31) |
| Quantified Difference | Yield of 3-bromo variant: 85% |
| Conditions | Oxidation of (3-bromo-5-(trifluoromethyl)phenyl)methanol following the procedure described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) in US08853215B2 |
Why This Matters
This direct parallel synthesis confirms that the 3-bromo compound can be produced with comparable efficiency to the established 3-chloro analog, supporting a reliable supply chain and predictable cost structure for procurement.
